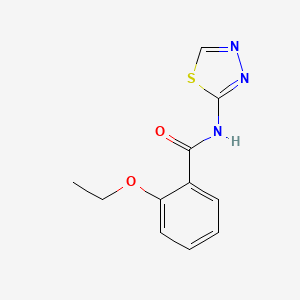

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Description

2-Ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 1,3,4-thiadiazole ring via an ethoxy substituent.

Properties

IUPAC Name |

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-16-9-6-4-3-5-8(9)10(15)13-11-14-12-7-17-11/h3-7H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGGJZBHZBZNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349430 | |

| Record name | 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349443-13-6 | |

| Record name | 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-thiadiazole derivatives, including 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide. This compound has shown effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Compounds with a thiadiazole moiety have been reported to exhibit significant antibacterial activity against Gram-positive bacteria. The presence of halogen substituents enhances this activity .

- Antifungal Activity : Derivatives have also shown efficacy against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Properties

Recent research has indicated that this compound possesses anticancer properties. Studies have focused on its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| Breast Cancer Cells | 70% | |

| Prostate Cancer Cells | 65% | |

| Lung Cancer Cells | 60% |

The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Case Studies

- Anticancer Study : A study investigating the effects of this compound on breast cancer cells revealed a significant decrease in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .

- Antimicrobial Efficacy : A comparative analysis showed that derivatives containing the thiadiazole ring exhibited better antimicrobial activity than traditional antibiotics against resistant strains of bacteria. This highlights the potential for developing new antibiotic therapies based on this scaffold .

Comparative Analysis with Other Compounds

The unique structure of this compound allows for comparison with other similar thiadiazole derivatives:

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide | Anticancer | Significant against prostate |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Anti-inflammatory | Inhibitory activity towards lipoxygenase |

These comparisons reveal that while many thiadiazole derivatives exhibit promising biological activities, the specific substitution pattern in this compound contributes to its unique profile and effectiveness.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the replication of bacterial and cancer cells . This disruption occurs through the compound’s ability to interfere with the function of enzymes and other proteins involved in DNA synthesis and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole-Benzamide Derivatives with Sulfonamide Groups

Sulfonamide-substituted analogs, such as 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, exhibit potent carbonic anhydrase (CA) inhibition. These derivatives showed IC50 values of 0.09–0.58 µM against hCA II, highlighting the sulfonamide group’s role in enhancing enzyme affinity . In contrast, the ethoxy substituent in the target compound may reduce CA binding due to steric hindrance or altered electronic properties.

Amino-Substituted Thiadiazole-Benzamide Derivatives

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., compound 2 in ) demonstrate anticancer activity through pro-apoptotic mechanisms and cell cycle arrest. The amino group at the thiadiazole C5 position facilitates hydrogen bonding with biological targets, a feature absent in the ethoxy-substituted compound .

Halogen-Substituted Thiadiazole-Benzamide Derivatives

Bromo-substituted analogs, such as 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide , achieved 100% protection at 60 mg/kg in mortality models, suggesting halogen atoms (Br, Cl) significantly boost bioactivity . The ethoxy group in the target compound lacks halogen electronegativity, which may reduce target binding but improve metabolic stability.

Ethoxy and Methoxy Derivatives in Receptor Inhibition

N-(1,3,4-thiadiazol-2-yl)benzamide derivatives with 6,7-methoxyquinoline () act as dual EGFR/HER-2 inhibitors. Methoxy groups enhance receptor affinity via hydrophobic interactions, whereas the ethoxy group in the target compound may offer similar effects but with increased lipophilicity (logP ~4.09, as seen in analog Y204-3206 ).

Complex Substituents and Pharmacological Impact

Compounds like 2-ethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide (Mol. Wt. 422.5 ) incorporate bulky substituents that may hinder target accessibility but improve selectivity. The ethoxy group in such structures balances solubility and lipophilicity, critical for optimizing pharmacokinetics.

Biological Activity

The compound 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds with the thiadiazole moiety have been evaluated for their ability to inhibit cancer cell proliferation. A study revealed that certain thiadiazole derivatives demonstrated IC50 values as low as 2.44 µM against LoVo colon cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of treatment .

The anticancer effects are primarily attributed to the inhibition of specific transcription factors and kinases. Notably, STAT3 and CDK9 have been identified as key targets for these compounds. Molecular docking studies suggest that this compound may interfere with the DNA binding of STAT3 and inhibit CDK9 activity .

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives is well-documented. Compounds derived from this scaffold have shown efficacy against various bacterial strains and fungi. For example:

- Inhibition Zones: Compounds with halogen substitutions exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 20 mm to 25 mm .

- Minimum Inhibitory Concentrations (MIC): Some derivatives reported MIC values as low as 20–28 μg/mL , outperforming standard antibiotics like ciprofloxacin .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A recent study investigated a series of thiadiazole derivatives including this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple assays, with significant apoptosis observed in treated cells compared to controls .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of thiadiazole derivatives against resistant strains of bacteria and fungi. The findings highlighted that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antimicrobial activities compared to traditional antibiotics .

Q & A

Q. How do substituents on the benzamide ring influence the compound’s binding affinity to enzymatic targets?

- Methodological Answer : Ethoxy groups at the ortho position enhance hydrophobic interactions with enzyme active sites, as shown in analogs like N-(5-(2-cyanophenyl)-1,3,4-thiadiazol-2-yl)benzamide. Steric effects from bulkier substituents (e.g., trifluoromethyl) may reduce affinity due to spatial clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.